N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a dimethylaminophenyl group, and a pyrrolidinyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Intermediate: : The initial step involves the preparation of an intermediate compound, such as 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethanamine. This can be achieved through a nucleophilic substitution reaction where 4-(dimethylamino)benzaldehyde reacts with pyrrolidine in the presence of a reducing agent like sodium borohydride.
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Coupling Reaction: : The intermediate is then coupled with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials could lead to innovations in fields like electronics or coatings.
Mechanism of Action
The mechanism by which N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-difluorophenyl)-N2-(2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(morpholin-1-yl)ethyl)oxalamide
Uniqueness
Compared to similar compounds, N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide stands out due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a unique candidate for specific applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-19-13-16(23)7-10-18(19)24/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOEHYYXVFDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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